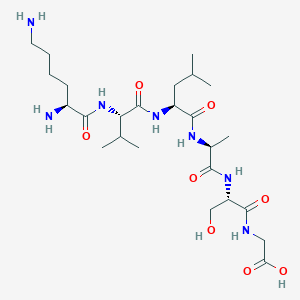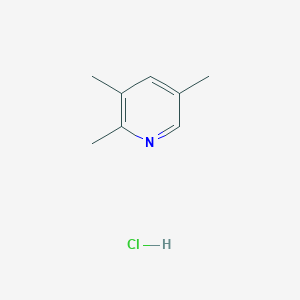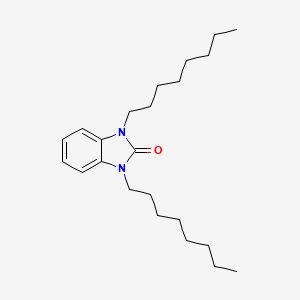
1,3-Dioctyl-1,3-dihydro-2H-benzimidazol-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Dioctyl-1,3-dihydro-2H-benzimidazol-2-one is a chemical compound belonging to the benzimidazolone family. Benzimidazolones are known for their diverse biological activities and potential applications in various fields, including pharmaceuticals, agriculture, and materials science. The compound’s structure consists of a benzimidazole core with octyl groups attached to the nitrogen atoms, which can influence its chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
1,3-Dioctyl-1,3-dihydro-2H-benzimidazol-2-one can be synthesized through several methods. One common approach involves the cyclocarbonylation of 1,2-diaminobenzenes using reagents such as 1,1’-carbonyldiimidazole, phosgene, or triphosgene . These reactions typically require controlled conditions, including inert atmospheres, high temperatures, and specific catalysts to achieve high yields.
Another method involves the transformation of benzimidazolium salts. This route can be achieved through ring-opening reactions and unusual C–O bond cleavage of alkoxides . Additionally, synthesis from arylureas and Curtius reactions of anthranilic acids or phthalic anhydrides are also reported .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclocarbonylation processes using phosgene or triphosgene as carbonyl sources. These methods are optimized for high efficiency and yield, with stringent control over reaction conditions to ensure product purity and consistency.
化学反应分析
Types of Reactions
1,3-Dioctyl-1,3-dihydro-2H-benzimidazol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The octyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazolone oxides, while substitution reactions can produce various functionalized derivatives.
科学研究应用
1,3-Dioctyl-1,3-dihydro-2H-benzimidazol-2-one has several scientific research applications:
作用机制
The mechanism of action of 1,3-Dioctyl-1,3-dihydro-2H-benzimidazol-2-one involves its interaction with specific molecular targets and pathways. The compound can inhibit tubulin polymerization, affecting cell division and growth . Additionally, it may act as a histamine H3-receptor antagonist, influencing various CNS functions . The exact molecular targets and pathways depend on the specific application and biological context.
相似化合物的比较
1,3-Dioctyl-1,3-dihydro-2H-benzimidazol-2-one can be compared with other benzimidazolone derivatives:
1,3-Dihydro-2H-benzimidazol-2-one: Lacks the octyl groups, resulting in different chemical properties and reactivity.
1,3-Dimethyl-2-phenyl-2,3-dihydro-1H-benzoimidazole: Contains methyl and phenyl groups, leading to distinct biological activities and applications.
4,5,6-Trinitro-1,3-Dihydro-2H-benzimidazol-2-one: Exhibits higher energy characteristics and potential use as an energetic material.
The uniqueness of this compound lies in its octyl groups, which enhance its solubility, stability, and potential for various applications.
属性
CAS 编号 |
161823-50-3 |
|---|---|
分子式 |
C23H38N2O |
分子量 |
358.6 g/mol |
IUPAC 名称 |
1,3-dioctylbenzimidazol-2-one |
InChI |
InChI=1S/C23H38N2O/c1-3-5-7-9-11-15-19-24-21-17-13-14-18-22(21)25(23(24)26)20-16-12-10-8-6-4-2/h13-14,17-18H,3-12,15-16,19-20H2,1-2H3 |
InChI 键 |
YPZSSMRUWCABBG-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCN1C2=CC=CC=C2N(C1=O)CCCCCCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(3-Chlorophenyl)-5,6-diphenyl-7H-pyrrolo[2,3-d]pyrimidine-4-amine](/img/structure/B15162250.png)
![Diethyl [difluoro(4-methoxyphenyl)methyl]phosphonate](/img/structure/B15162270.png)
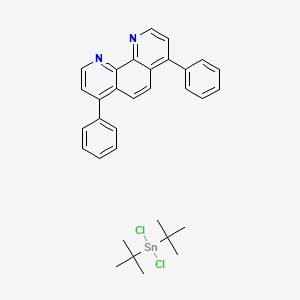
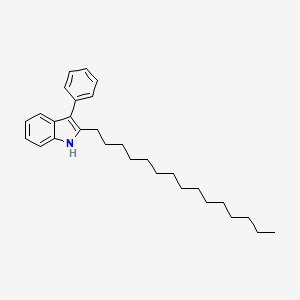
![8-Oxo-6,10-dithia-spiro[4.5]decane-7-carboxylic acid methyl ester](/img/structure/B15162284.png)
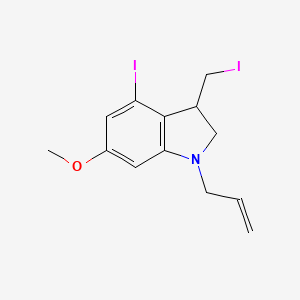
![4-[Dimethyl(phenyl)silyl]but-3-en-2-one](/img/structure/B15162301.png)
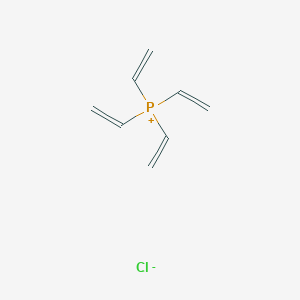
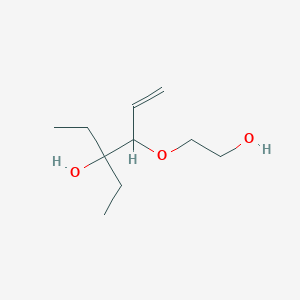
![2-[2-(4-Ethoxyphenyl)ethenyl]-4,6-bis(trichloromethyl)-1,3,5-triazine](/img/structure/B15162312.png)
![5-[(Prop-2-en-1-yl)oxy]-2-[(prop-2-en-1-yl)sulfanyl]benzoic acid](/img/structure/B15162333.png)
![3-Methyl-7-oxabicyclo[2.2.1]heptan-2-one](/img/structure/B15162335.png)
